[1-(3,4-dichlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione
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Overview
Description
1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)INDOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a methylpiperazine moiety, and an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)INDOLE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Attachment of the Methylpiperazine Group: The methylpiperazine moiety is introduced through a nucleophilic substitution reaction.
Formation of the Indole Core: The indole ring is synthesized through a cyclization reaction, often involving a Fischer indole synthesis or a similar method.
Final Coupling: The final step involves coupling the dichlorophenyl intermediate with the indole core, typically using a coupling reagent such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)INDOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)INDOLE involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Interact with neurotransmitter receptors in the brain, modulating their activity.
Inhibit Enzymes: Act as an inhibitor of specific enzymes, affecting biochemical pathways.
Modulate Ion Channels: Influence the activity of ion channels, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine dihydrochloride
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, coupled with the dichlorophenyl and methylpiperazine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21Cl2N3S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H21Cl2N3S/c1-24-8-10-25(11-9-24)21(27)17-14-26(20-5-3-2-4-16(17)20)13-15-6-7-18(22)19(23)12-15/h2-7,12,14H,8-11,13H2,1H3 |
InChI Key |
GRFSWTCGIIFDOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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